
tert-butyl (2S)-2-benzamidobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-2-benzamidobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a benzamide group, and a butanoate ester. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-benzamidobutanoate typically involves the esterification of (2S)-2-benzamidobutanoic acid with tert-butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2S)-2-benzamidobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (2S)-2-benzamidobutanoic acid and tert-butanol.
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: (2S)-2-benzamidobutanoic acid and tert-butanol.
Oxidation: Hydroxylated or carbonylated derivatives.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
Tert-butyl (2S)-2-benzamidobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-benzamidobutanoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active (2S)-2-benzamidobutanoic acid. This acid can then interact with proteins or enzymes, modulating their activity. The benzamide group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl (2S)-2-benzamidopropanoate: Similar structure but with a shorter carbon chain.
tert-butyl (2S)-2-benzamidopentanoate: Similar structure but with a longer carbon chain.
tert-butyl (2S)-2-benzamidobutanoate: The compound of interest.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s interactions with enzymes and receptors. Additionally, the benzamide group allows for specific binding interactions, making it a valuable compound in various research applications .
Propiedades
Número CAS |
888013-32-9 |
|---|---|
Fórmula molecular |
C15H21NO3 |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-benzamidobutanoate |
InChI |
InChI=1S/C15H21NO3/c1-5-12(14(18)19-15(2,3)4)16-13(17)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3,(H,16,17)/t12-/m0/s1 |
Clave InChI |
KOJSXEASEWWTDV-LBPRGKRZSA-N |
SMILES isomérico |
CC[C@@H](C(=O)OC(C)(C)C)NC(=O)C1=CC=CC=C1 |
SMILES canónico |
CCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


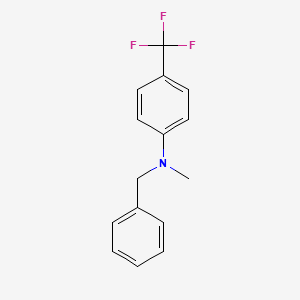
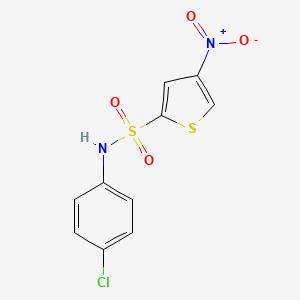

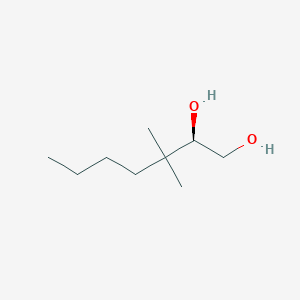
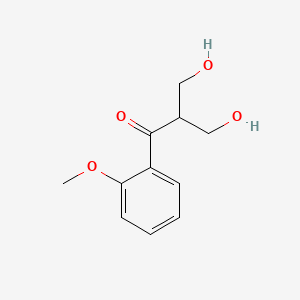
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
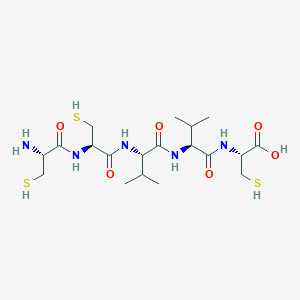
![[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene](/img/structure/B12601825.png)
![Propanamide, 2-(acetylamino)-3-amino-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12601826.png)
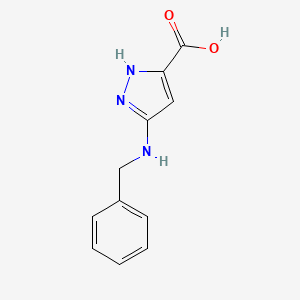
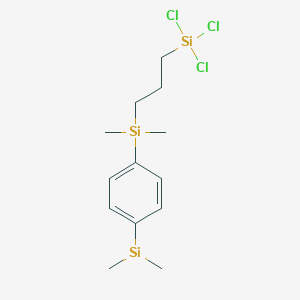
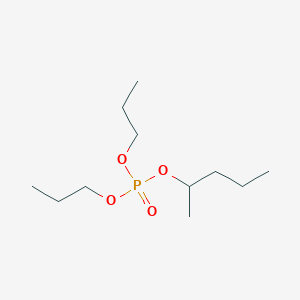

![[1-(2-Methylphenyl)cyclopropyl]methanol](/img/structure/B12601861.png)
